molecular formula C19H16N2O B14310039 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde CAS No. 111674-76-1

5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde

Cat. No.: B14310039
CAS No.: 111674-76-1
M. Wt: 288.3 g/mol
InChI Key: VXHPWKKVPJAHHW-UHFFFAOYSA-N
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Description

5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is a complex organic compound belonging to the pyridocarbazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyridocarbazole core, followed by functionalization to introduce the aldehyde group at the 9-position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde involves its interaction with various molecular targets. It can intercalate with DNA, inhibit topoisomerase II, and interact with specific proteins such as kinases and transcription factors. These interactions lead to the modulation of cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Comparison: 5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde is unique due to the presence of the aldehyde group at the 9-position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural difference can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

CAS No.

111674-76-1

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

5,6,11-trimethylpyrido[4,3-b]carbazole-9-carbaldehyde

InChI

InChI=1S/C19H16N2O/c1-11-16-9-20-7-6-14(16)12(2)19-18(11)15-8-13(10-22)4-5-17(15)21(19)3/h4-10H,1-3H3

InChI Key

VXHPWKKVPJAHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1N(C4=C3C=C(C=C4)C=O)C)C

Origin of Product

United States

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